![molecular formula C21H18N6O2S B2891742 2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-yl)acetamide CAS No. 952835-03-9](/img/structure/B2891742.png)
2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18N6O2S and its molecular weight is 418.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-yl)acetamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple rings and functional groups that contribute to its biological activity. The tetrahydropyrazolo-thiazolo-pyrimidine framework is known for various pharmacological effects, including anti-inflammatory and anticancer properties.
Property | Value |
---|---|
Molecular Formula | C17H18N4O2S |
Molecular Weight | 342.41 g/mol |
Solubility | Soluble in DMSO and ethanol |
Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
In a study evaluating similar compounds, it was found that the introduction of specific substituents can enhance cytotoxicity against cancer cells. For example, compounds containing a pyridinyl group demonstrated improved selectivity and potency against EGFR and VEGFR targets .
Anti-inflammatory Activity
The compound's structural similarity to known COX inhibitors suggests potential anti-inflammatory effects. Research on related thiazole derivatives has shown that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of pro-inflammatory prostaglandins . This activity is crucial in managing conditions such as arthritis and other inflammatory disorders.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase enzymes, thereby reducing inflammation.
- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Targeting Key Signaling Pathways : It may modulate pathways involved in tumor growth and metastasis through interactions with receptor tyrosine kinases.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of pyrazolo[3,4-d]thiazole derivatives in vitro. Among these derivatives, one compound demonstrated an IC50 value of 0.3 µM against MCF-7 cells, indicating potent cytotoxicity. The study further explored its mechanism through molecular docking studies which revealed strong binding affinity to EGFR .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of thiazole derivatives similar to our compound. These compounds were tested in vivo using animal models of inflammation. Results showed significant reduction in paw edema compared to controls, supporting their use as anti-inflammatory agents .
属性
IUPAC Name |
2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S/c1-13-5-4-6-14(9-13)27-19-16(11-23-27)20(29)26-15(12-30-21(26)25-19)10-18(28)24-17-7-2-3-8-22-17/h2-9,11,15H,10,12H2,1H3,(H,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURDNASNRQGZAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)N4C(CSC4=N3)CC(=O)NC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。